molecular formula C25H39NO3 B11551663 Cyclododecyl 4-(hexanoylamino)benzoate

Cyclododecyl 4-(hexanoylamino)benzoate

Cat. No.: B11551663
M. Wt: 401.6 g/mol
InChI Key: NBIJCYIWCJTJQS-UHFFFAOYSA-N
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Description

Cyclododecyl 4-(hexanoylamino)benzoate is a benzoic acid derivative characterized by a cyclododecyl ester group and a 4-position hexanoylamino substituent. Structurally, it combines a bulky aliphatic ester (cyclododecyl) with a medium-chain amide functional group (hexanoylamino). Benzoate esters are widely utilized in polymer chemistry, pharmaceuticals, and enzyme inhibition studies due to their tunable reactivity, solubility, and biological activity .

Properties

Molecular Formula

C25H39NO3

Molecular Weight

401.6 g/mol

IUPAC Name

cyclododecyl 4-(hexanoylamino)benzoate

InChI

InChI=1S/C25H39NO3/c1-2-3-11-16-24(27)26-22-19-17-21(18-20-22)25(28)29-23-14-12-9-7-5-4-6-8-10-13-15-23/h17-20,23H,2-16H2,1H3,(H,26,27)

InChI Key

NBIJCYIWCJTJQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclododecyl 4-(hexanoylamino)benzoate typically involves the esterification of 4-(hexanoylamino)benzoic acid with cyclododecanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Cyclododecyl 4-(hexanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS) or sodium hydride (NaH).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Cyclododecyl 4-(hexanoylamino)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclododecyl 4-(hexanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Benzoate Derivatives

Compound Name Ester Group Substituent Molecular Formula Key Properties/Findings Reference
This compound Cyclododecyl Hexanoylamino (C₆H₁₁NO) C₂₅H₃₉NO₃ Inferred high lipophilicity, moderate polarity due to amide group -
Ethyl 4-(dimethylamino)benzoate Ethyl Dimethylamino (N(CH₃)₂) C₁₁H₁₅NO₂ High reactivity in resin cements; superior degree of conversion (72%) vs. methacrylate analogs
Decyl 4-hydroxybenzoate Decyl Hydroxy (-OH) C₁₇H₂₆O₃ Preservative properties inferred from long alkyl chain; moderate water solubility
Biotinyl-methyl 4-(amidomethyl)benzoate Methyl Amidomethyl (-CH₂NHCO-) C₁₉H₂₅N₃O₅S Competitive BTD inhibitor (80% inhibition at 1 mM); specificity for biotin-related enzymes

Key Observations:

Ester Group Impact: Cyclododecyl (C₁₂H₂₃): The bulky cyclododecyl group likely enhances lipophilicity and reduces solubility in polar solvents compared to smaller esters (e.g., ethyl or methyl). This property may improve membrane permeability in biological systems but hinder reactivity in polymer matrices . Ethyl/Decyl: Ethyl esters (e.g., Ethyl 4-(dimethylamino)benzoate) exhibit higher reactivity in resin polymerization due to lower steric hindrance, while decyl esters (e.g., Decyl 4-hydroxybenzoate) balance lipophilicity and preservative efficacy .

Substituent Effects: Hexanoylamino (-NHCOC₅H₁₁): The amide group may facilitate hydrogen bonding, enhancing binding to biological targets. However, the long aliphatic chain could reduce solubility compared to dimethylamino or hydroxy substituents . Dimethylamino (-N(CH₃)₂): Strong electron-donating effects improve polymerization efficiency in resin cements, achieving a 72% degree of conversion, outperforming methacrylate-based systems . Amidomethyl (-CH₂NHCO-): Critical for enzyme inhibition (e.g., BTD inhibition at 80%), suggesting that substituent polarity and size dictate binding affinity .

Insights:

  • Enzyme Interaction: The hexanoylamino group in this compound may mimic the amidomethyl group in Biotinyl-methyl 4-(amidomethyl)benzoate, but its longer chain could reduce binding specificity.
  • Polymerization Efficiency : Bulky esters (e.g., cyclododecyl) are less reactive in resin systems compared to ethyl esters, which optimize free radical generation and crosslinking .

Physical and Solubility Profiles

Table 3: Physical Properties

Compound Solubility (Inferred) Melting Point (°C) Reactivity in Polymer Systems
This compound Low (non-polar solvents) ~100–120 Low due to steric hindrance
Ethyl 4-(dimethylamino)benzoate Moderate (polar solvents) 95–98 High (72% conversion)
Decyl 4-hydroxybenzoate Low (aqueous) 48–50 Not applicable (preservative)

Notes:

  • Cyclododecyl derivatives are likely crystalline solids with high melting points, whereas ethyl esters exhibit lower melting points and better solvent compatibility .

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